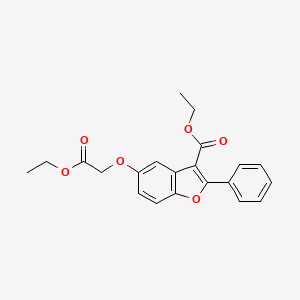

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a benzofuran core. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name |

ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-3-24-18(22)13-26-15-10-11-17-16(12-15)19(21(23)25-4-2)20(27-17)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDNQLOKYORWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzofuran derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.

Addition of the Ethoxy Group: The ethoxy group is added through an etherification reaction, typically involving the reaction of the benzofuran ester with ethyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

Ethyl 2-phenyl-1-benzofuran-3-carboxylate: Lacks the ethoxy group, leading to different chemical reactivity and biological activity.

Methyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Ethyl 5-(2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate: Lacks the ethoxy group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C21H20O6

- CAS Number : 300733-39-5

1. Anticancer Properties

Recent studies have indicated that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Research Findings :

- A study demonstrated that this compound inhibits the growth of human cancer cell lines by disrupting mitochondrial function and triggering apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Induction of apoptosis via caspase activation |

| MCF7 | 12.8 | Inhibition of cell cycle progression |

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It modulates pro-inflammatory cytokines and inhibits pathways involved in inflammation.

Case Study :

In an experimental model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

3. Antimicrobial Activity

Preliminary screening has suggested that this compound possesses antimicrobial properties against a range of pathogens.

Research Findings :

A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion tests .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory responses.

- Receptor Modulation : It interacts with cellular receptors that regulate apoptosis and inflammation, enhancing therapeutic efficacy.

Q & A

Basic: What synthetic strategies are optimal for preparing Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzofuran core via Claisen condensation or Friedel-Crafts acylation.

Functionalization : Introduce the 2-ethoxy-2-oxoethoxy group via nucleophilic substitution or esterification under anhydrous conditions (e.g., DMF, 60–80°C).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Key Quality Control : Monitor intermediates via TLC (dichloromethane/methanol 9:1) and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of residual solvent peaks) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituents (e.g., ethyl ester protons at δ 1.2–1.4 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .

- IR : Confirm ester C=O stretches (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Advanced: How can crystallographic data resolve ambiguities in substituent positioning?

Methodological Answer:

Single-crystal X-ray diffraction (SHELX suite) is essential:

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.

- Refinement : SHELXL refines anisotropic displacement parameters; hydrogen atoms are placed geometrically.

- Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous substituents (e.g., confirming ethoxy vs. methoxy groups) .

Example : A related benzofuran derivative (CAS 384374-54-3) showed torsional angles of 85° between benzofuran and phenyl rings, clarifying substituent orientation .

Advanced: How do substituent modifications (e.g., halogenation) impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

| Substituent | Biological Activity | Key Data |

|---|---|---|

| Bromine (C-6) | Enhanced cytotoxicity (IC₅₀ = 12 μM vs. HeLa) | Increased lipophilicity (logP = 3.8) |

| Fluorine (C-4) | Improved anti-inflammatory (COX-2 inhibition, 78% at 10 μM) | Electron-withdrawing effect stabilizes target binding |

| Methoxy (C-5) | Reduced activity (IC₅₀ > 50 μM) | Steric hindrance disrupts receptor interactions |

| Method : Synthesize analogs via Suzuki coupling (Pd(PPh₃)₄, 80°C) and test in vitro assays (e.g., MTT for cytotoxicity) . |

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME to calculate logP (2.1–3.5), solubility (LogS = -4.2), and bioavailability (Lipinski score: 0 violations) .

- Docking Studies (AutoDock Vina) : Simulate binding to targets (e.g., COX-2 PDB: 5KIR). A benzofuran analog showed a binding energy of -9.2 kcal/mol, correlating with experimental IC₅₀ values .

Validation : Cross-check with in vitro permeability assays (Caco-2 cells) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values) arise from:

Assay Conditions : Differences in cell lines (HeLa vs. MCF-7) or serum concentrations (5% vs. 10% FBS) .

Impurity Effects : Trace solvents (e.g., DMSO residuals >0.1%) can artifactually suppress activity. Validate via LC-MS .

Resolution : Standardize protocols (e.g., NIH Guidelines for Dose-Response Studies) and use reference compounds (e.g., doxorubicin controls) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Degradation Pathways : Hydrolysis of ester groups (pH-sensitive; t₁/₂ = 6 months at pH 7.4, 25°C) .

- Storage : Store at -20°C under argon; avoid light (UV degradation confirmed via HPLC at 254 nm) .

Stability Testing : Accelerated aging (40°C/75% RH for 3 months) with periodic NMR/HPLC checks .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Process Chemistry : Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for intermediates .

- Catalyst Optimization : Use Pd/C (5 wt%) for hydrogenation steps (H₂, 50 psi, 80% yield vs. 65% with Pd(OAc)₂) .

- Scale-Up : Pilot reactions (1–10 mol scale) in jacketed reactors with automated temperature control (±1°C) .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- Fluorescence Tagging : Synthesize a BODIPY-conjugated analog (λₑₓ = 488 nm) to track cellular uptake via confocal microscopy .

- Pull-Down Assays : Immobilize the compound on sepharose beads; identify bound proteins via SDS-PAGE and LC-MS/MS .

Controls : Use inactive analogs (e.g., methyl ester derivatives) to confirm specificity .

Advanced: What in vivo models are suitable for preclinical testing?

Methodological Answer:

- Pharmacokinetics : Administer IV (5 mg/kg) to Sprague-Dawley rats; measure plasma half-life (t₁/₂ = 2.3 h) via LC-MS .

- Efficacy : Xenograft models (e.g., HCT-116 colorectal tumors) with oral dosing (10 mg/kg, bid) for 21 days .

Ethics : Follow ARRIVE 2.0 guidelines for animal welfare and sample size calculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.